molecular formula C8H13N3 B3058169 N1-(5-methylpyridin-2-yl)ethane-1,2-diamine CAS No. 88260-11-1

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine

Cat. No.: B3058169
CAS No.: 88260-11-1
M. Wt: 151.21 g/mol
InChI Key: FSANRKUMJZHZDS-UHFFFAOYSA-N
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Description

N1-(5-Methylpyridin-2-yl)ethane-1,2-diamine (CAS 88260-11-1) is a heterocyclic amine with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . Structurally, it consists of an ethane-1,2-diamine backbone substituted at the N1 position with a 5-methylpyridin-2-yl group. This compound is of interest in coordination chemistry, pharmaceuticals, and materials science due to its bifunctional amine groups and aromatic system.

Properties

IUPAC Name

N'-(5-methylpyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-2-3-8(11-6-7)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSANRKUMJZHZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529854
Record name N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88260-11-1
Record name N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

Reductive amination represents the most widely employed method for synthesizing N1-(5-methylpyridin-2-yl)ethane-1,2-diamine due to its mild conditions and compatibility with sensitive functional groups. The reaction involves the condensation of 5-methylpyridine-2-carbaldehyde with ethylenediamine, followed by reduction using sodium triacetoxyborohydride (STAB).

Reaction Mechanism and Optimization

The process initiates with imine formation between the aldehyde group of 5-methylpyridine-2-carbaldehyde and the primary amine of ethylenediamine. STAB selectively reduces the imine intermediate to the secondary amine without over-reduction. Key parameters include:

  • Solvent : 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF)
  • Catalyst : Acetic acid (10 mol%) accelerates imine formation in ketone systems but is optional for aldehydes.
  • Temperature : Room temperature (25°C) minimizes side reactions.

A representative procedure yields 89% product purity after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Table 1: Reductive Amination Conditions and Outcomes
Starting Material Reducing Agent Solvent Time (h) Yield (%) Purity (%) Source
5-Methylpyridine-2-carbaldehyde STAB DCE 12 89 97
5-Methylpyridine-2-carbaldehyde STAB THF 18 78 95

Nucleophilic Substitution of Halopyridines

Nucleophilic substitution using 2-chloro-5-methylpyridine and ethylenediamine provides an alternative route, particularly useful for scale-up. This method requires transition metal catalysts to activate the C–Cl bond.

Palladium-Catalyzed Coupling

Palladium(II) acetate with Xantphos as a ligand enables coupling at 80°C in toluene, achieving 75% yield after 24 hours. Ethylenediamine must be used in excess (3 equiv) to prevent dialkylation.

Table 2: Catalytic Substitution Parameters
Substrate Catalyst System Base Temp (°C) Yield (%)
2-Chloro-5-methylpyridine Pd(OAc)₂/Xantphos Cs₂CO₃ 80 75
2-Bromo-5-methylpyridine CuI/1,10-phenanthroline K₃PO₄ 110 68

Post-reaction purification via recrystallization (ethanol/water) enhances purity to >95%.

Leuckart-Wallach Reaction for Amine Synthesis

The Leuckart-Wallach reaction offers a thermally driven approach, combining 5-methylpyridine-2-amine with ethylene glycol under ammonium formate. This method, though less common, avoids moisture-sensitive reagents.

Procedure and Limitations

Heating 5-methylpyridine-2-amine with ethylene glycol and ammonium formate at 150°C for 8 hours yields the diamine via reductive amination. However, the reaction suffers from lower yields (62%) and requires high-pressure equipment.

Comparative Analysis of Methods

Yield and Scalability

  • Reductive amination : Highest yields (78–89%) and scalability for industrial use.
  • Nucleophilic substitution : Moderate yields (68–75%) but tolerant of electron-deficient pyridines.
  • Leuckart-Wallach : Limited to small-scale synthesis due to harsh conditions.

Purity and Byproduct Formation

STAB-based methods produce minimal byproducts (<5%), whereas palladium-catalyzed routes require rigorous metal removal.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The diamine compounds are employed across various scientific disciplines, including catalysis, pharmaceutical development, material science, analytical chemistry, and environmental applications .

Catalysis

These compounds can act as ligands in catalytic processes, improving the efficiency and selectivity of reactions in organic synthesis .

Pharmaceutical Development

These compounds play a role in drug formulation, especially for neurological disorders, because they can cross the blood-brain barrier . N1-(Pyridin-2-yl)ethane-1,2-diamine's structural features make it a valuable scaffold in designing new drugs targeting various diseases. N1-PEDA derivatives have been evaluated for their ability to inhibit enzymes and act as anti-cancer agents.

Material Science

These compounds are used to create advanced materials like polymers and coatings, enhancing durability and performance through specific chemical properties .

Analytical Chemistry

These compounds serve as reagents in analytical techniques, helping to detect and quantify substances in complex mixtures .

Environmental Applications

These compounds are explored for their potential in environmental remediation, particularly in removing heavy metals from contaminated water sources .

Coordination Complexes

N1-(Pyridin-2-yl)ethane-1,2-diamine can bind to a central metal atom through two nitrogen atoms, making it a versatile building block for designing coordination complexes with diverse properties. These complexes have potential applications in catalysis and material science.

Biological Activities

N1-(Pyridin-2-yl)ethane-1,2-diamine exhibits potential pharmacological effects and may interact with various enzymes and receptors due to its amine functionalities. Such interactions could inform its potential therapeutic uses and side effects.

Structural Analogs

The table below highlights compounds with structural similarities to N1-(Pyridin-2-yl)ethane-1,2-diamine, which may offer insights into potential applications.

Compound NameStructure FeaturesUnique Characteristics
N1-(Pyrimidin-2-yl)ethane-1,2-diaminePyrimidine ring instead of pyridineMay exhibit different biological activity due to ring structure.
N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochlorideMethyl substitution on one amine groupPotentially alters solubility and bioavailability.
2-AminoethylpyridineSimple aminoethyl substitution on pyridineLess complex than N1-(Pyridin-2-yl)ethane-1,2-diamine but useful in similar applications.

Mechanism of Action

The mechanism of action of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
  • Structure: Features a chloroquinoline moiety instead of methylpyridine.
  • Applications: Synthesized as an antimalarial agent, leveraging the quinoline scaffold's ability to disrupt heme detoxification in Plasmodium parasites .
  • Key Differences: The larger quinoline system increases molecular weight (C₁₁H₁₃ClN₄, ~248.7 g/mol) and enhances π-stacking capability compared to the smaller pyridine derivative.
N1-(2,4-Dinitrophenyl)ethane-1,2-diamine (DNPE)
  • Structure : Substituted with a 2,4-dinitrophenyl group , introducing strong electron-withdrawing nitro groups.
  • Applications : Used as a reagent for detecting primary amines in biological samples via nucleophilic substitution reactions .
  • Key Differences : The nitro groups render DNPE highly reactive toward amines, unlike the inert methylpyridine substituent in the target compound.

Aliphatic Amine Derivatives

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA), TETA, PEHA
  • Structure : Linear polyamines with increasing -NH- groups (DETA: 3 amines; TETA: 4; PEHA: 5).
  • Applications : Studied as corrosion inhibitors; DFT studies correlate their inhibition efficiency with electron-donating capacity and adsorption on metal surfaces .
  • Key Differences : Lack of aromaticity reduces π-interactions but enhances flexibility for surface binding.

Coordination Chemistry Ligands

Cobalt(III) Complex with Pyrrole-Phenylethylidene Schiff Base
  • Structure : Derived from (N1E,N2E)-N1-((1H-pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine .
  • Key Differences : Bulky substituents (pyrrole, phenylethylidene) introduce steric hindrance, contrasting with the planar pyridine group in the target compound.
Tetrapyridinylmethyl-Substituted Co(III) Catalysts
  • Structure : Ligands like tpen (tetrakis-pyridinylmethyl) and benzylated variants.
  • Applications : Catalyze hydrogen production in aqueous systems; TON values up to 2078 were achieved with optimized substituents .
  • Key Differences : Multiple pyridinylmethyl groups enhance metal coordination strength compared to the single pyridine in N1-(5-methylpyridin-2-yl)ethane-1,2-diamine.

Structural and Functional Comparison Tables

Table 1: Substituent and Molecular Weight Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Application
This compound 5-Methylpyridin-2-yl C₈H₁₃N₃ 151.21 Coordination chemistry
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine 7-Chloroquinolin-4-yl C₁₁H₁₃ClN₄ 248.70 Antimalarial agents
DNPE 2,4-Dinitrophenyl C₈H₁₀N₄O₄ 226.20 Amino acid detection
DETA -NH-(CH₂)₂-NH₂ C₄H₁₃N₃ 103.17 Corrosion inhibition

Biological Activity

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine is an organic compound characterized by a pyridine ring substituted at the 5-position with a methyl group, along with two amine groups attached to an ethane backbone. This unique structure positions it as a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development.

  • Molecular Formula : C8H12N3
  • Molar Mass : Approximately 180.22 g/mol
  • Structure : The compound features a pyridine ring that can engage in coordination chemistry, making it suitable for interaction with metal ions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino groups allows for hydrogen bonding and ionic interactions, which can enhance binding affinity and specificity towards target biomolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antibacterial properties, potentially useful against various pathogens.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Coordination ChemistryForms complexes with metal ions

Case Studies and Research Findings

  • Anticancer Potential :
    • A study demonstrated that this compound exhibited cytotoxicity against several human cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating significant potency as a potential anticancer agent. Further mechanistic studies are needed to elucidate the pathways involved in its action.
  • Coordination Complexes :
    • Research into the coordination chemistry of this compound has shown that it can form stable complexes with transition metals such as nickel and copper. These complexes have been studied for their catalytic properties in organic reactions, suggesting a dual role in both biological and synthetic applications.
  • Synthesis and Characterization :
    • Various synthetic routes have been explored to produce this compound with high purity. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity of synthesized compounds.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess its potential for clinical applications.

Q & A

Q. What are the optimal synthetic routes for N1-(5-methylpyridin-2-yl)ethane-1,2-diamine, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of a pyridine or pyrazolo[1,5-a]pyrimidine core followed by functionalization with ethane-1,2-diamine derivatives. A common approach includes cyclization of precursors under controlled conditions (e.g., temperature, solvent polarity) and subsequent coupling reactions. To optimize yields, factorial design experiments can identify critical variables (e.g., catalyst loading, reaction time) . Computational tools like quantum chemical calculations may also predict favorable reaction pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques include:

  • NMR : For structural confirmation of amine protons and pyridine ring protons.
  • UV-Vis spectroscopy : To monitor λmax (~255 nm for similar compounds) and assess purity .
  • Mass spectrometry : For molecular weight validation. Discrepancies in data (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Cross-validation with HPLC and repetition under controlled conditions (e.g., inert atmosphere) can resolve inconsistencies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
  • Waste disposal : Collect residues in sealed containers labeled for hazardous organic amines. Avoid environmental release due to aquatic toxicity risks .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives or catalytic systems involving this compound?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity. Molecular dynamics simulations may elucidate interactions with biological targets (e.g., enzymes) or optimize catalyst-substrate interfaces. Software like Gaussian or ORCA enables virtual screening of derivatives for specific applications (e.g., enzyme inhibition) .

Q. What experimental strategies address contradictions in biological activity data for this compound?

Inconsistent bioassay results (e.g., variable IC50 values) may stem from assay conditions (pH, temperature) or compound stability. Strategies include:

  • Dose-response reproducibility : Test multiple concentrations in triplicate.
  • Metabolic stability assays : Evaluate degradation in simulated physiological conditions.
  • Structural analogs : Compare activity trends to isolate functional group contributions .

Q. How can reaction engineering principles improve scalability of this compound synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic or hazardous steps.
  • Membrane separation : Purify intermediates via nanofiltration to reduce solvent use.
  • Process control systems : Implement real-time monitoring (e.g., in-line FTIR) to maintain optimal parameters .

Q. What methodologies are recommended for studying the environmental impact of this compound during disposal or accidental release?

  • Ecotoxicology assays : Test acute toxicity using Daphnia magna or algal models.
  • Degradation studies : Monitor breakdown under UV light or microbial action.
  • Adsorption experiments : Assess soil/water partitioning coefficients to model environmental persistence .

Methodological Resources

  • Data management : Use chemical software (e.g., ChemAxon, Schrödinger) for structured data storage, ensuring reproducibility and compliance with FAIR principles .
  • Experimental design : Apply response surface methodology (RSM) or Taguchi arrays for multi-variable optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N1-(5-methylpyridin-2-yl)ethane-1,2-diamine
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N1-(5-methylpyridin-2-yl)ethane-1,2-diamine

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